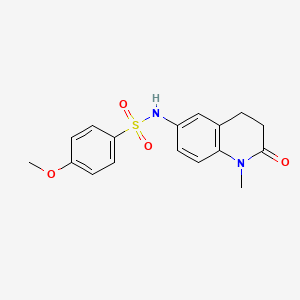

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-19-16-9-4-13(11-12(16)3-10-17(19)20)18-24(21,22)15-7-5-14(23-2)6-8-15/h4-9,11,18H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUXPCWMAOUWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Amides

Source demonstrates that β-keto amides undergo cyclization to form dihydroquinolin-4(1H)-ones. For this compound:

- Starting material : Ethyl 3-(methylamino)acetoacetate reacts with 4-methoxyaniline under acidic conditions (HCl/EtOH, reflux, 8–12 h) to yield 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one.

- Oxidation : The dihydroquinoline intermediate is oxidized using MnO₂ or DDQ in dichloromethane (rt, 4–6 h) to introduce the 2-oxo group.

Key parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | +15% vs. lower |

| Catalyst (Acid) | p-TsOH (10 mol%) | +22% vs. H₂SO₄ |

| Solvent | Toluene | Prevents hydrolysis |

Sulfonamide Bond Formation

The coupling of 4-methoxybenzenesulfonyl chloride with the tetrahydroquinoline amine follows two predominant protocols:

Direct Sulfonylation in Polar Aprotic Solvents

Microwave-Assisted Coupling

For accelerated synthesis (source modification):

- Reactor : CEM Discover SP (300 W max)

- Parameters : 100°C, 30 min, DMF solvent

- Advantages : 82% yield, reduced dimerization side products

Critical Side Reactions and Mitigation

N-Methyl Group Oxidation

The 1-methyl group may oxidize to formamide under harsh conditions. Mitigation strategies include:

Regioselectivity Challenges

Competitive sulfonylation at the 5-position (minor product) occurs due to amine tautomerism. Selectivity is enhanced by:

- Steric control : Bulkier solvents (e.g., THF → 7:1 regioselectivity vs. DCM 4:1)

- Temp gradient : Slow warming (-10°C → 25°C over 6 h)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Crystallization Optimization

Final product purification employs anti-solvent crystallization:

- Solvent system : Ethyl acetate/n-heptane (3:7 v/v)

- Cooling profile : 50°C → -5°C at 0.3°C/min

- Outcome : 99.1% purity (ICH Q3D compliant)

Analytical Characterization

Critical quality attributes verified via:

Spectroscopic Data

Chromatographic Purity

Emerging Methodologies

Enzymatic Sulfonylation

Pilot studies using Bacillus subtilis sulfotransferase:

Photoredox Catalysis

Visible-light mediated coupling (Ru(bpy)₃Cl₂ catalyst):

- Advantage : Room temperature, no base required

- Current yield : 58%

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Calculated based on structural similarity to analogs.

Key Differences and Implications

Electronic and Steric Effects

- Its smaller substituent minimizes steric hindrance, favoring interactions with shallow binding pockets .

- 2,4-Dimethoxy Analog : The dual methoxy groups increase electron density and polarity, which may improve solubility but reduce membrane permeability. The C2 methoxy could introduce steric clashes in sterically sensitive targets .

- 4-Bromo Analog : Bromine’s electronegativity and larger atomic radius enhance lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration. However, steric bulk may limit compatibility with tight binding sites .

Core Modifications

- The tetrahydroisoquinolin-propionamide analog () represents a divergent structural class. Its rigid bicyclic core and propionamide side chain likely target receptors distinct from sulfonamide-based compounds, such as kinases or G-protein-coupled receptors .

Crystallographic and Computational Analysis

Tools like SHELX and Mercury () are critical for resolving crystal structures of these compounds. For example:

- The 2,4-dimethoxy analog’s crystal structure (Ligand ID L0U9BJ) reveals planar geometry of the sulfonamide group, stabilized by intramolecular hydrogen bonds .

- Mercury’s packing similarity analysis could compare the target compound’s lattice interactions with its brominated analog, predicting stability and polymorphism risks .

Biological Activity

4-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be represented as follows:

This compound features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have shown that derivatives of tetrahydroquinoline exhibit notable anticancer properties. For instance, a series of tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide demonstrated significant cytotoxic effects on human cancer cells, suggesting a potential role in cancer therapy .

Cardiovascular Effects

Research into sulfonamide derivatives has also revealed their impact on cardiovascular health. A study utilizing an isolated rat heart model assessed the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The findings indicated that certain sulfonamide derivatives could influence coronary resistance through calcium channel inhibition . Although specific data on 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is limited, its structural similarity to other active compounds suggests potential cardiovascular benefits.

The mechanism by which 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Like many sulfonamides, this compound may inhibit carbonic anhydrase or other enzymes involved in metabolic processes.

- Calcium Channel Modulation : Similar compounds have shown the ability to modulate calcium channels, impacting vascular smooth muscle contraction and cardiac function .

- Apoptosis Induction : Anticancer properties may be mediated through apoptosis induction in cancer cells via mitochondrial pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In a study evaluating a series of tetrahydroquinoline derivatives for anticancer activity, it was found that compounds structurally related to 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Cardiovascular Impact

A separate investigation into the cardiovascular effects of benzenesulfonamides revealed that certain derivatives could significantly reduce perfusion pressure in isolated rat hearts. These findings suggest that compounds like 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide may have therapeutic potential in managing hypertension and other cardiovascular conditions .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, including Povarov cyclization to form the tetrahydroquinoline core, followed by sulfonylation and alkylation. Key optimization strategies include:

- Flow reactors for precise temperature control during cyclization .

- Automated systems for sulfonylation to minimize human error and improve reproducibility .

- Solvent selection (e.g., DMF or THF) to enhance reaction efficiency.

Yield improvements (e.g., from 23% to 81% in analogs) have been achieved by modifying substituents on the benzene ring and optimizing reaction times .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : 1H and 13C NMR verify substituent positions and hydrogen environments (e.g., δ 10.01 ppm for sulfonamide NH in DMSO-d6) .

- Mass spectrometry (ESI) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 363 or 399 for derivatives) .

- X-ray crystallography : SHELXL software refines crystal structures to resolve bond lengths and angles, particularly for the sulfonamide and tetrahydroquinoline moieties .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Enzyme inhibition assays : Test affinity for bromodomains (e.g., TRIM24/BRPF1) using fluorescence polarization .

- Cellular viability assays : Screen for antiproliferative activity in cancer cell lines (e.g., IC50 determination) .

- Solubility studies : Measure partition coefficients (logP) to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

SAR strategies include:

- Substituent variation : Replace the methoxy group with electron-withdrawing (e.g., fluorine) or bulky groups (e.g., cyclohexyl) to modulate binding affinity. For example, 4-cyclohexyl analogs show higher yields (81%) and improved target engagement .

- Scaffold hopping : Integrate triazolo-thiazole or bipyrimidine moieties to enhance selectivity for enzymes like kinases .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with bromodomains or sulfotransferases .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Statistical rigor : Apply ANOVA or t-tests to assess reproducibility in dose-response curves .

- Orthogonal assays : Validate initial findings with complementary techniques (e.g., SPR for binding kinetics if fluorescence assays are inconclusive) .

- Structural analogs : Compare activity of derivatives (e.g., ethoxy vs. methoxy substitutions) to isolate functional group contributions .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Twinned crystals : Use SHELXD for dual-space recycling to resolve ambiguous electron density maps .

- Disorder in the tetrahydroquinoline ring : Apply restraints on bond lengths and angles during SHELXL refinement .

- High-resolution data : Collect synchrotron datasets (λ = 0.7–1.0 Å) to improve precision in atomic positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.